

# Spectroscopic Analysis of Triphenylvinyltin: A Technical Guide

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Compound of Interest		
Compound Name:	Triphenyl vinyl tin	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for triphenylvinyltin, a significant organotin compound. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a valuable resource for its identification and characterization in research and development settings.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For triphenylvinyltin, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for its structural elucidation.

#### <sup>1</sup>H NMR Spectral Data

The  ${}^{1}$ H NMR spectrum of triphenylvinyltin exhibits characteristic signals corresponding to the protons of the phenyl and vinyl groups. The chemical shifts ( $\delta$ ) are influenced by the electron-withdrawing nature of the tin atom and the anisotropic effects of the phenyl rings.

Proton Type	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Vinyl Protons	5.5 - 7.0	Multiplet	
Phenyl Protons	7.2 - 7.8	Multiplet	



Table 1: ¹H NMR Spectral Data for Triphenylvinyltin. The precise chemical shifts and coupling patterns can vary slightly depending on the solvent and the spectrometer's field strength.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of triphenylvinyltin. The signals are assigned to the carbons of the phenyl and vinyl moieties.

Carbon Type	Chemical Shift (δ, ppm)
Vinyl Carbons	130 - 145
Phenyl Carbons (ipso)	135 - 140
Phenyl Carbons (ortho, meta, para)	125 - 130

Table 2: <sup>13</sup>C NMR Spectral Data for Triphenylvinyltin. The ipso-carbon (the carbon directly attached to the tin atom) typically shows a distinct chemical shift.

# Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of triphenylvinyltin is characterized by absorption bands corresponding to the vibrations of the phenyl, vinyl, and tincarbon bonds.



Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	3050 - 3100	Medium
C-H stretch (vinyl)	3000 - 3050	Medium
C=C stretch (aromatic)	1470 - 1600	Medium to Strong
C=C stretch (vinyl)	~1580	Medium
C-H in-plane bend (aromatic)	1000 - 1300	Medium
C-H out-of-plane bend (aromatic)	690 - 900	Strong
Sn-C stretch	500 - 600	Medium to Strong

Table 3: FT-IR Spectral Data for Triphenylvinyltin. The presence of strong bands in the fingerprint region is characteristic of the triphenyltin moiety.

# **Experimental Protocols**

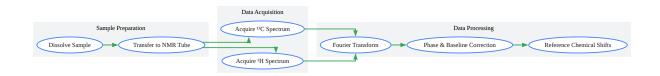
The following provides a general methodology for obtaining the NMR and IR spectra of triphenylvinyltin.

### **NMR Spectroscopy Protocol**

- 1. Sample Preparation:
- Dissolve approximately 10-20 mg of triphenylvinyltin in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- 2. Instrumentation:
- A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- 3. Data Acquisition:



- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger spectral width (e.g., 0-200 ppm) is necessary.
- 4. Data Processing:
- · Apply Fourier transformation to the raw data.
- Phase and baseline correct the spectra.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



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Caption: Workflow for NMR Spectroscopic Analysis.

# **FT-IR Spectroscopy Protocol**

- 1. Sample Preparation:
- KBr Pellet Method: Mix a small amount of triphenylvinyltin (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.



- ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- 2. Instrumentation:
- A Fourier-Transform Infrared (FT-IR) spectrometer.
- 3. Data Acquisition:
- Record a background spectrum of the empty sample compartment (or clean ATR crystal).
- Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and record the sample spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm<sup>-1</sup>.
- 4. Data Processing:
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- Baseline correction may be applied if necessary.



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